molecular formula C12H10ClN3O2 B1491909 Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate CAS No. 2098092-19-2

Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate

Cat. No. B1491909
CAS RN: 2098092-19-2
M. Wt: 263.68 g/mol
InChI Key: WMUQTFKLDDCCKO-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate is a chemical compound with the molecular formula C12H10ClN3O2. It is related to the class of compounds known as pyridazines, which have been widely studied in drug molecules .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction (XRD) and spectroscopic techniques . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, related compounds have been synthesized using various chemical reactions .

Scientific Research Applications

Chemical Reactivity and Derivative Formation

Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate has been utilized in chemical reactions to form various derivatives. For instance, it was cyclized with nucleophilic reagents such as hydrazine hydrate or N-monosubstituted hydrazines to form new derivatives of pyrazolo[3,4-c]pyridazine. The structural confirmation of these novel compounds was established through elemental and spectral analyses, and their effects on the central nervous system were studied (Zabska et al., 1998).

Antibacterial Activity

In another research context, Ethyl pyridine-4-carboxylate, a closely related compound, was reacted with hydrazine hydrate and treated with substituted aroyl chlorides to afford N-substituted aroyl pyridine-4-carbonyl hydrazines. These derivatives, upon treatment with POCl3, yielded compounds that were tested for their antibacterial activity, showing promising results when compared to ampicillin, a standard reference compound (Singh & Kumar, 2015).

Antioxidant Activity

Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, another derivative, was synthesized and its transformation into various compounds was studied. Some of these synthesized pyrrolyl selenolopyridine compounds exhibited remarkable antioxidant activity, comparable to ascorbic acid, indicating their potential in oxidative stress-related applications (Zaki et al., 2017).

Amplification of Phleomycin

Ethyl pyridine-2-carboxylate, when condensed with 3-aminocrotonamide, formed a series of 6-methylpyrimidin-4(3H)-ones with diverse substituents, including pyridinyl derivatives. These compounds were studied for their activities as amplifiers of phleomycin against Escherichia coli, showing the potential of these derivatives in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Biochemical Analysis

Biochemical Properties

Ethyl 3-chloro-6-(pyridin-2-yl)pyridazine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of their activity, thereby affecting downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of certain genes involved in cell proliferation and apoptosis. Additionally, it can modulate metabolic pathways, leading to changes in the levels of key metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites. This inhibition can result in the suppression of downstream signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as the modulation of cell signaling pathways and the promotion of cell survival. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of other biomolecules. For example, this compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on cellular metabolism and overall cell function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound can have significant implications for its biological activity and potential therapeutic applications .

properties

IUPAC Name

ethyl 3-chloro-6-pyridin-2-ylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-7-10(15-16-11(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUQTFKLDDCCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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